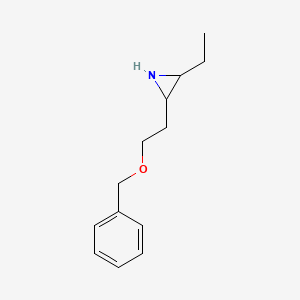

2-(2-(Benzyloxy)ethyl)-3-ethylaziridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-ethyl-3-(2-phenylmethoxyethyl)aziridine |

InChI |

InChI=1S/C13H19NO/c1-2-12-13(14-12)8-9-15-10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |

InChI Key |

XYJHFZOMTQYRAI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(N1)CCOCC2=CC=CC=C2 |

Origin of Product |

United States |

From an Amino Alcohol Wenker Synthesis and Its Variations :

A common strategy would involve the intramolecular cyclization of a 1-amino-4-(benzyloxy)hexan-2-ol derivative. This precursor could be synthesized from commercially available starting materials. The hydroxyl group would be converted into a good leaving group, such as a tosylate or a sulfate (B86663) ester, followed by base-induced ring closure to form the aziridine (B145994). organic-chemistry.org

From an Alkene Nitrene Addition :

Strategies for Aziridine Ring Formation

The construction of the aziridine ring can be broadly categorized into two main approaches: the direct aziridination of an alkene precursor and the intramolecular cyclization of a suitably functionalized acyclic amine.

Direct Aziridination Reactions of Alkenes

Direct aziridination involves the addition of a nitrogen atom to a carbon-carbon double bond. The logical precursor for 2-(2-(benzyloxy)ethyl)-3-ethylaziridine via this method would be an alkene such as (E/Z)-5-(benzyloxy)hex-2-ene. The stereochemistry of the final product is often dependent on the geometry of the starting alkene and the reaction mechanism.

Transition metal-catalyzed reactions are among the most efficient methods for aziridine synthesis from alkenes. snnu.edu.cn These reactions typically involve the in situ generation of a metal-nitrenoid species from a nitrene precursor, which then transfers the nitrogen group to the alkene. Rhodium and copper complexes are the most commonly employed catalysts for this transformation. researchgate.netchemistryviews.org

For the synthesis of 2-(2-(benzyloxy)ethyl)-3-ethylaziridine, a rhodium(II) carboxylate complex, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), could be utilized. The reaction would proceed by the decomposition of a nitrene precursor, like a sulfamate or a sulfonyl azide (B81097), to form a rhodium-nitrenoid intermediate. This intermediate would then react with (Z)-5-(benzyloxy)hex-2-ene to yield the desired cis-aziridine. The choice of ligand on the rhodium catalyst can significantly influence the enantioselectivity of the reaction. researchgate.netconicet.gov.ar For instance, chiral C4-symmetrical dirhodium(II) tetracarboxylates have demonstrated high efficiency in the asymmetric aziridination of substituted alkenes. researchgate.net

The reaction is generally stereospecific, meaning a cis-alkene will predominantly yield a cis-aziridine. The table below illustrates hypothetical results for the rhodium-catalyzed aziridination of (Z)-5-(benzyloxy)hex-2-ene with various nitrene precursors and catalysts.

| Entry | Catalyst (mol%) | Nitrene Precursor | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Rh₂(OAc)₄ (1) | TsN₃ | CH₂Cl₂ | 25 | 78 | 95:5 |

| 2 | Cu(OTf)₂ (5) | PhI=NTs | MeCN | 0 | 85 | 92:8 |

| 3 | Rh₂(esp)₂ (1) | TsN₃ | CH₂Cl₂ | 25 | 88 | 97:3 |

| 4 | [Rh₂(S-TFPTTL)₄] (2) | TBPhsNH₂/PhI(OPiv)₂ | Toluene | -15 | 92 | >99:1 |

Data is hypothetical and based on trends observed in the literature for analogous systems. chemistryviews.org

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Organocatalytic aziridination often relies on the activation of the nitrene precursor by a chiral organic molecule. For instance, iminium salt-catalyzed reactions have been shown to facilitate intermolecular C(sp³)–H amination via nitrenoid transfer, a concept that can be extended to the aziridination of alkenes.

A hypothetical organocatalytic approach to 2-(2-(benzyloxy)ethyl)-3-ethylaziridine could involve the use of a chiral ketone as a catalyst in the presence of an oxidizing agent to generate a chiral dioxirane. This dioxirane would then oxidize an amine, such as ammonia or a primary amine, to generate a nitrenoid species that would react with (Z)-5-(benzyloxy)hex-2-ene. Alternatively, chiral phase-transfer catalysts could be employed to mediate the reaction between the alkene and a solid-phase nitrene precursor.

The following table presents plausible outcomes for an organocatalytic aziridination of (Z)-5-(benzyloxy)hex-2-ene.

| Entry | Catalyst (mol%) | Nitrogen Source | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (%) |

| 1 | Chiral Ketone (20) | NH₃ | Oxone | MeCN/H₂O | 65 | 85 |

| 2 | Chiral Iminium Salt (10) | BocNH₂ | m-CPBA | CH₂Cl₂ | 72 | 90 |

| 3 | Chiral Phosphoric Acid (5) | Di-tert-butyl-diaziridinone | - | Toluene | 78 | 92 |

Data is hypothetical and based on general principles of organocatalytic aziridination.

Intramolecular Cyclization Pathways

An alternative to direct aziridination is the intramolecular cyclization of an acyclic precursor that already contains the required carbon and nitrogen framework. This approach relies on the formation of a carbon-nitrogen bond to close the three-membered ring.

This is a classical and widely used method for aziridine synthesis. wikipedia.org The reaction involves an intramolecular nucleophilic substitution where an amino group displaces a leaving group on the adjacent carbon atom.

A plausible route to 2-(2-(benzyloxy)ethyl)-3-ethylaziridine would start from a β-amino alcohol, specifically 1-(benzyloxy)hexan-4-amine-3-ol. This precursor could be synthesized from commercially available starting materials. The hydroxyl group can be converted into a good leaving group, for example, by treatment with sulfuric acid to form a sulfate (B86663) ester (the Wenker synthesis) or by using reagents from the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org Subsequent treatment with a base would induce cyclization to the desired aziridine.

Alternatively, a β-haloamine can serve as the precursor. researchgate.netresearchgate.net For instance, 3-chloro-1-(benzyloxy)hexan-4-amine could be treated with a base to effect an intramolecular Sₙ2 reaction, yielding the aziridine. The stereochemistry of the starting material will dictate the stereochemistry of the final product.

The table below summarizes hypothetical yields for the cyclization of different β-functionalized amines.

| Entry | Precursor | Cyclization Conditions | Yield (%) |

| 1 | 1-(benzyloxy)hexan-4-amine-3-ol | 1. H₂SO₄, 140 °C; 2. NaOH | 75 |

| 2 | 1-(benzyloxy)hexan-4-amine-3-ol | PPh₃, DIAD, then heat | 82 |

| 3 | 3-chloro-1-(benzyloxy)hexan-4-amine | NaH, THF, 25 °C | 90 |

| 4 | 3-mesyloxy-1-(benzyloxy)hexan-4-amine | K₂CO₃, MeCN, 80 °C | 88 |

Data is hypothetical and based on established cyclization methodologies. organic-chemistry.org

Direct functionalization of C-H bonds is a highly attractive strategy in organic synthesis as it minimizes the need for pre-functionalized starting materials. Intramolecular oxidative C(sp³)–H amination can be used to form aziridines from simple amine precursors. organic-chemistry.org This transformation is typically catalyzed by a transition metal, such as copper or rhodium, and requires an oxidant. researchgate.netsci-hub.se

For the synthesis of 2-(2-(benzyloxy)ethyl)-3-ethylaziridine, a suitable precursor would be 5-(benzyloxy)hexan-2-amine. In the presence of a suitable catalyst and oxidant, the nitrogen atom would be activated to form a nitrenoid or a related reactive species, which would then insert into the C-H bond at the 3-position to form the aziridine ring. The regioselectivity of this reaction can be challenging to control, but the use of directing groups or specific catalyst systems can favor the desired cyclization.

The following table illustrates hypothetical results for the intramolecular C(sp³)–H amination of 5-(benzyloxy)hexan-2-amine.

| Entry | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) |

| 1 | Cu(OAc)₂ (10) | O₂ | Toluene | 100 | 55 |

| 2 | Rh₂(OAc)₄ (2) | PhI(OAc)₂ | Benzene | 80 | 68 |

| 3 | Mn(salen)Cl (5) | NaOCl | CH₂Cl₂ | 25 | 62 |

| 4 | Fe(Pc) (5) | N-fluorobenzenesulfonimide | MeCN | 60 | 70 |

Data is hypothetical and based on literature reports of C-H amination reactions.

One-Pot Synthetic Protocols for Aziridine Derivatives

Another powerful one-pot strategy is the Rh-catalyzed alkene oxyamination, which proceeds through the intermolecular, stereospecific aziridination of an olefin, followed by an intramolecular ring-opening, a process particularly useful for creating complex amino alcohol derivatives. acs.orgacs.org For the synthesis of 2,3-disubstituted aziridines, metal-free protocols have also been developed. For example, the reaction of aziridines with halogenated alcohols can be enabled by an inexpensive ammonium persulfate salt, proceeding through an SN2-type ring opening. nih.govnih.gov Although this example describes morpholine synthesis, the initial ring-opening of a disubstituted aziridine is a relevant transformation. nih.gov

| One-Pot Method | Reactants | Key Features | Potential Application for Target Compound |

| Electrochemical Coupling | Unactivated alkene, Primary amine | Tolerates oxidatively sensitive amines; avoids expensive reagents. nih.gov | Coupling of 1-hexene with 2-(benzyloxy)ethanamine. |

| Rh-catalyzed Oxyamination | Alkenyl carboxylic acid, O-activated hydroxylamine | Stereospecific olefin aziridination followed by ring-opening. acs.org | A multi-step variation could build the substituted ring. |

| [2+1] Cycloaddition | Cyclic ketimines, Sulfur ylides | High diastereoselectivity and atom economy. chemistryviews.org | Applicable for constructing fused aziridine systems. |

Installation of the Benzyloxyethyl Moiety

The benzyloxyethyl group [(BnO)CH₂CH₂-] is a key feature of the target molecule. Its installation can be achieved either by attaching it to a pre-formed aziridine ring (N-alkylation) or by incorporating it into one of the precursors before the ring-forming step.

N-alkylation is a common method for functionalizing the nitrogen atom of an aziridine. In this approach, a pre-synthesized 2-ethylaziridine would be treated with a benzyloxyethyl electrophile. The reactivity of non-activated aziridines necessitates activation, typically by forming an aziridinium (B1262131) ion, before nucleophilic ring-opening can occur. nih.gov However, for N-alkylation without ring-opening, direct reaction with an alkyl halide is a standard procedure.

Strategies for N-alkylation often employ reagents like 2-(benzyloxy)ethyl bromide or 2-(benzyloxy)ethyl triflate. The reaction can be promoted by a base to neutralize the acid generated. Recent advances in N-alkylation include metallaphotoredox approaches, which use a copper catalyst and visible light to couple various N-nucleophiles with alkyl bromides at room temperature, bypassing the high thermal barriers of traditional SN2 reactions. princeton.edu

An alternative to direct N-alkylation involves modifying an existing aziridine ring system. Aziridines are highly strained molecules, making them susceptible to ring-opening reactions, which can be harnessed for further functionalization. researchgate.netnih.gov A synthetic route could involve the regioselective ring-opening of an activated aziridine, such as an N-tosyl or N-acyl derivative, with a benzyloxyethanolate nucleophile. This would be followed by subsequent chemical steps to re-close a new aziridine ring or modify the side chains to achieve the target structure.

For instance, a precursor like (2S)-hydroxymethylaziridine can be oxidized to an aldehyde, which then undergoes reactions such as a Wittig olefination or Grignard addition to build the carbon skeleton before N-alkylation. researchgate.net

In multi-step syntheses, it is often necessary to protect reactive functional groups. jocpr.com The benzyloxyethyl moiety itself contains a benzyl (Bn) ether. The benzyl group is a widely used protecting group for alcohols because it is stable under a wide range of acidic and basic conditions. wiley-vch.deresearchgate.net

The synthesis of the 2-(benzyloxy)ethyl precursor typically involves the protection of the hydroxyl group of 2-ethanolamine or ethylene glycol. A common method is the Williamson ether synthesis, where an alkoxide is reacted with benzyl bromide. beilstein-journals.org Alternatively, reagents like 2-benzyloxy-1-methylpyridinium triflate can act as a neutral benzyl transfer agent, which is particularly useful for complex molecules with sensitive functional groups. beilstein-journals.org This protection strategy ensures that the hydroxyl group does not interfere with subsequent reactions, such as those involved in the aziridine ring formation or other functional group manipulations, and it can be removed later under mild catalytic hydrogenation conditions. wiley-vch.de

| Protecting Group | Functionality Protected | Installation | Removal Conditions | Stability |

| Benzyl (Bn) | Hydroxyl | Benzyl bromide (BnBr) with a base (e.g., NaH). nih.gov | Catalytic hydrogenation (e.g., H₂, Pd/C). wiley-vch.de | Stable to acid and base. wiley-vch.de |

| tert-Butyldiphenylsilyl (TBDPS) | Aziridine Nitrogen | TBDPSCl with a base. | Fluoride source (e.g., TBAF). | Resistant to various reaction conditions. nih.gov |

Stereocontrolled Introduction of the Ethyl Group at the Aziridine Ring

The presence of two stereocenters at the C2 and C3 positions of the aziridine ring means that control of stereochemistry is paramount. The relative (cis/trans) and absolute stereochemistry of the ethyl and benzyloxyethyl groups must be precisely managed.

Significant progress has been made in the catalytic, asymmetric synthesis of aziridines, allowing for high levels of enantio- and diastereocontrol. nih.govrsc.org These methods are crucial for accessing specific stereoisomers of 2,3-disubstituted aziridines.

Diastereoselective Methods: The cis or trans relationship between the C2 and C3 substituents can often be controlled by the choice of reaction conditions and reagents. For example, the aziridination of certain alkenes can be directed to favor the trans product using a Cu(I) catalyst, while a different set of reagents can lead to the cis isomer. acs.orgnih.gov The mechanism often involves the initial formation of a bromonium ion or a metal-nitrenoid intermediate, where the stereochemical outcome is dictated by the facial selectivity of the subsequent nucleophilic attack. acs.org Copper-catalyzed radical aminotrifluoromethylation of alkenes has also been shown to produce aziridines with excellent diastereoselectivity. rsc.org

Enantioselective Methods: To control the absolute stereochemistry, chiral catalysts or auxiliaries are employed. Organocatalysis has been used in a three-step protocol involving the enantioselective α-chlorination of aldehydes to produce C2-functionalized aziridines with high enantiomeric excess (ee). nih.gov Metal-catalyzed reactions are also prevalent. Chiral rhodium and copper complexes, for example, facilitate the enantioselective aziridination of unactivated alkenes with high functional group tolerance. msu.eduorganic-chemistry.org A Zn-ProPhenol catalyst has been successfully used in aza-Darzens reactions to construct complex trisubstituted aziridines with both high enantioselectivity and diastereoselectivity. nih.gov These methods provide a direct pathway to chiral aziridines that can serve as versatile building blocks in organic synthesis. nih.gov

| Catalyst/Method | Substrates | Stereo-outcome | Typical Selectivity |

| Cu(I)/PhI=NSO₂Ar | Cyclopentene derivative | trans-selective aziridination. acs.org | 53% yield. acs.org |

| PhNMe₃⁺Br₃⁻/Chloramine-T | Cyclopentene derivative | cis-selective aziridination. acs.org | ~70:30 cis:trans ratio. acs.org |

| Zn-ProPhenol Catalyst | α-chloroketones, Imines | Enantio- and diastereoselective aza-Darzens reaction. nih.gov | Up to 98% ee, >20:1 dr. nih.gov |

| VANOL-derived Catalyst | N-Boc imines, Diazo esters | Enantio- and diastereoselective synthesis of cis-aziridines. msu.edu | 97% yield, 98% ee. msu.edu |

Substrate-Controlled Stereoselectivity

Substrate-controlled stereoselectivity is a synthetic strategy wherein the inherent structural and stereochemical features of a substrate molecule dictate the stereochemical outcome of a reaction. In the synthesis of 2-(2-(benzyloxy)ethyl)-3-ethylaziridine, this approach relies on the geometry and electronic properties of the alkene precursor to direct the facial selectivity of the aziridination process, thereby determining the relative stereochemistry of the final product. Unlike catalyst-controlled reactions where an external chiral agent is the primary source of stereochemical induction, substrate control leverages the intrinsic properties of the starting material. nih.govacs.org

The primary factors governing substrate-controlled stereoselectivity in this context are the steric hindrance presented by the substituents on the alkene and the potential for directing group effects. researchgate.netresearchgate.net The logical alkene precursor for 2-(2-(benzyloxy)ethyl)-3-ethylaziridine is 1-(benzyloxy)hex-3-ene, which can exist as either the (E)- or (Z)-isomer. The geometric configuration of this starting alkene is crucial, as the aziridination of disubstituted alkenes is often a stereospecific process where the geometry of the alkene is retained in the relative stereochemistry of the resulting aziridine.

Detailed Research Findings

In a typical substrate-controlled aziridination, the nitrene source adds to the double bond in a concerted or near-concerted fashion. The trajectory of this approach is dictated by the need to minimize steric interactions between the incoming reagent and the substituents already present on the alkene.

For the (E)-isomer of 1-(benzyloxy)hex-3-ene, the bulky 2-(benzyloxy)ethyl and ethyl groups are positioned on opposite sides of the double bond. This arrangement allows the nitrene to approach the alkene face with minimal steric repulsion, leading preferentially to the formation of trans-2-(2-(benzyloxy)ethyl)-3-ethylaziridine. In this diastereomer, the two substituents on the aziridine ring are oriented on opposite faces of the ring, reflecting the trans geometry of the starting material.

Conversely, when the (Z)-isomer of 1-(benzyloxy)hex-3-ene is used, the 2-(benzyloxy)ethyl and ethyl groups are on the same side of the double bond. The stereospecific addition of the nitrene preserves this arrangement, resulting in the formation of cis-2-(2-(benzyloxy)ethyl)-3-ethylaziridine, where both substituents are on the same face of the aziridine ring.

While the ether oxygen in the benzyloxyethyl group is not as potent a directing group as a hydroxyl group, it can exert a subtle influence on the regioselectivity and stereoselectivity, particularly in metal-catalyzed systems. nih.gov This effect arises from transient coordination between the oxygen lone pair and the metal center of the catalyst, which can create a more organized transition state and further bias the facial selectivity of the nitrene transfer. However, the dominant controlling factor in non-chelation-controlled systems remains the steric demand of the substituents. researchgate.net

The following table illustrates the expected stereochemical outcomes based on the geometry of the starting alkene precursor in a substrate-controlled aziridination reaction.

| Alkene Precursor | Alkene Geometry | Major Aziridine Product | Relative Stereochemistry | Predicted Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (E)-1-(Benzyloxy)hex-3-ene | Trans | trans-2-(2-(Benzyloxy)ethyl)-3-ethylaziridine | Anti | >95:5 |

| (Z)-1-(Benzyloxy)hex-3-ene | Cis | cis-2-(2-(Benzyloxy)ethyl)-3-ethylaziridine | Syn | >95:5 |

Stereochemical Aspects in the Chemistry of 2 2 Benzyloxy Ethyl 3 Ethylaziridine

Control of Relative Stereochemistry (cis/trans) in 2,3-Disubstituted Aziridines

The synthesis of 2,3-disubstituted aziridines, such as 2-(2-(benzyloxy)ethyl)-3-ethylaziridine, invariably raises the question of relative stereochemistry, leading to the formation of either cis or trans isomers. The stereochemical outcome is highly dependent on the chosen synthetic route, with the reaction of imines with carbenes or carbenoids being a prominent method.

One of the most effective strategies for controlling cis/trans selectivity is the Lewis acid-catalyzed reaction of imines with diazo compounds, such as ethyl diazoacetate (EDA). msu.edu The nature of the Lewis acid and the substituents on the imine and diazo compound play a crucial role. For instance, reactions catalyzed by chiral Brønsted acids derived from ligands like VANOL and VAPOL with triphenylborate have shown remarkable diastereoselectivity. msu.edu These reactions often proceed through a zwitterionic intermediate, where the subsequent ring closure determines the final stereochemistry.

Generally, many catalytic systems employing diazoacetates tend to favor the formation of cis-aziridines with high selectivity. msu.edunih.gov For example, the reaction of various imines with ethyl diazoacetate catalyzed by a borate (B1201080) catalyst derived from VAPOL and triphenylborate consistently yields cis-aziridines with high diastereoselectivity (often >50:1). msu.edu This preference is attributed to the specific transition state geometry enforced by the catalyst. Conversely, the use of different diazo reagents, such as diazoacetamides, can steer the reaction towards the trans product under similar catalytic conditions. acs.org

The choice of the nitrogen source in nitrene transfer reactions to alkenes also dictates the relative stereochemistry. The stereochemistry of the starting alkene is often transferred to the aziridine (B145994) product, making the aziridination of cis- or trans-alkenes a stereospecific process.

Table 1: Illustrative Diastereoselectivity in the Synthesis of 2,3-Disubstituted Aziridines This table presents data for analogous systems to illustrate the principle of cis/trans control.

| Catalyst/Reagent System | Imine/Alkene Substrate | Diazo Compound/Nitrene Source | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

|---|---|---|---|---|---|

| VAPOL/B(OPh)₃ | Benzaldehyde-derived imine | Ethyl Diazoacetate | >50:1 | 91 | msu.edu |

| Chiral Phosphoric Acid | N-Boc-imine | Ethyl Diazoacetate | >95:5 | 95 | organic-chemistry.org |

Diastereoselective and Enantioselective Synthesis of Chiral Aziridine Building Blocks

The synthesis of a specific enantiomer of a chiral molecule like 2-(2-(benzyloxy)ethyl)-3-ethylaziridine requires either diastereoselective or enantioselective methods. Chiral aziridines are highly sought-after building blocks for the asymmetric synthesis of amino acids, alkaloids, and other bioactive compounds. researchgate.netresearchgate.net

Diastereoselective Synthesis: This approach often involves the use of a chiral auxiliary attached to one of the reactants. For example, chiral sulfinimines, derived from the condensation of aldehydes with chiral tert-butanesulfinamide, have been used effectively in aziridination reactions. The chiral sulfinyl group directs the approach of the nucleophile (e.g., a sulfur ylide or a metal carbene), leading to the formation of one diastereomer in excess. sci-hub.se The auxiliary can then be removed to yield the enantiomerically enriched aziridine.

Enantioselective Synthesis: This more atom-economical approach relies on a chiral catalyst to induce asymmetry. Catalytic asymmetric aziridination is a powerful tool for generating optically active aziridines from achiral precursors. msu.edu Several catalytic systems have been developed, often involving a transition metal complexed with a chiral ligand. researchgate.netnih.gov For instance, copper and rhodium complexes with chiral bis(oxazoline) (BOX) or salen ligands have been successfully used in the aziridination of olefins with nitrene sources like PhI=NTs. researchgate.netsci-hub.se Similarly, chiral Brønsted acids, such as those derived from BINOL, VANOL, or VAPOL, have proven to be highly effective catalysts for the reaction of imines with diazo compounds, affording aziridines with excellent enantioselectivities (ee). msu.edumsu.edunih.gov These catalysts create a chiral environment that differentiates between the two enantiotopic faces of the prochiral substrate. msu.edu

For a molecule like 2-(2-(benzyloxy)ethyl)-3-ethylaziridine, one could envision an enantioselective synthesis starting from an imine (derived from 3-(benzyloxy)propanal) and an ethyl-containing carbenoid, mediated by a chiral catalyst to control the formation of the two stereocenters.

Table 2: Examples of Enantioselective Aziridination of Analogous Substrates This table presents data for analogous systems to illustrate the principles of diastereoselective and enantioselective synthesis.

| Catalyst/Method | Substrate(s) | Enantiomeric Excess (ee) | Diastereoselectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| VAPOL/B(OPh)₃ | Aliphatic Aldehyde-derived imine + EDA | 90-98% | >50:1 (cis) | 55-91 | msu.edu |

| Co(II)-Salen Complex | Styrene + Aryl Azide (B81097) | up to 98% | N/A | High | nih.gov |

| Rh₂(OAc)₄ / Chiral Ligand | Styrene + Sulfamate | up to 93% | N/A | Good | researchgate.net |

Conformational Preferences and Their Influence on Stereochemical Outcomes

The three-membered ring of aziridine is highly strained, which significantly influences its conformational behavior and the stereochemical outcome of its reactions. The nitrogen atom in the aziridine ring undergoes pyramidal inversion, but the barrier to this inversion is substantially higher (8-12 kcal/mol) than in acyclic amines. baranlab.org For N-alkoxy or N-chloroaziridines, this can lead to the existence of stable, separable invertomers. baranlab.org

In 2,3-disubstituted aziridines, the substituents can adopt either a cis or trans relationship. The conformational preferences of the transition states leading to these isomers are critical in determining the reaction's stereoselectivity. In the reaction of imines with diazo compounds, the relative orientation of the substituents in the intermediate zwitterion dictates the final product stereochemistry. msu.edu The catalyst and solvent can influence the stability of different transition state conformations, thereby controlling the cis/trans ratio.

Furthermore, the conformation of the aziridine ring itself is typically a rigid envelope. When aziridines are used as synthetic intermediates, for example in ring-opening reactions, the conformation of the molecule dictates the trajectory of the incoming nucleophile. Nucleophilic attack generally occurs from the side opposite to the substituent, following an Sₙ2-like pathway, leading to a predictable stereochemical outcome at the two carbon centers. frontiersin.org The conformational analysis of the starting aziridine is therefore essential for predicting the stereochemistry of the product.

Chiral Catalysis in Aziridine Formation and Transformation

Chiral catalysis is the cornerstone of modern asymmetric synthesis of aziridines. msu.edu The development of effective chiral catalysts allows for the direct formation of enantioenriched aziridines from simple, achiral starting materials. acs.org

Catalysis in Aziridine Formation: Two main catalytic approaches dominate:

Nitrene Transfer to Alkenes: Chiral transition metal complexes (based on Cu, Rh, Co, Ru, Fe) catalyze the transfer of a nitrene group from a source like a sulfonylimide or an azide to an alkene. researchgate.netnih.govrsc.org The chiral ligand environment around the metal center is responsible for differentiating the prochiral faces of the alkene, leading to high enantioselectivity.

Carbene Transfer to Imines: Chiral Lewis acids or Brønsted acids catalyze the reaction between an imine and a diazo compound. msu.edunih.gov Chiral phosphoric acids and borate complexes derived from atropisomeric biaryl diols (like BINOL, VANOL, and VAPOL) have emerged as particularly powerful catalysts. msu.edumsu.edu They activate the imine by forming a chiral ion pair, which then reacts with the diazo compound in a highly stereocontrolled manner. nih.gov This method is highly effective for producing both cis- and trans-aziridines with high diastereo- and enantioselectivity. acs.org

Catalysis in Aziridine Transformation: Chiral catalysts can also be employed in the subsequent transformation of aziridines. For instance, the kinetic resolution of racemic aziridines can be achieved using chiral catalysts to selectively open the ring of one enantiomer, leaving the other enantiomer unreacted and thus enriched.

The synthesis of 2-(2-(benzyloxy)ethyl)-3-ethylaziridine would greatly benefit from these catalytic methods. A plausible route would involve the reaction of an N-protected imine with ethyl diazoacetate in the presence of a chiral Brønsted acid catalyst to simultaneously set the relative (cis or trans) and absolute stereochemistry at the C2 and C3 positions. msu.edunih.gov

Reactivity Profiles and Mechanistic Investigations of 2 2 Benzyloxy Ethyl 3 Ethylaziridine

Aziridine (B145994) Ring-Opening Reactions

The ring-opening of aziridines is a cornerstone of their synthetic utility, proceeding via cleavage of one of the carbon-nitrogen bonds. researchgate.net These reactions can be initiated by a diverse range of nucleophiles and are often facilitated by electrophilic activation of the aziridine ring.

The reaction of 2,3-disubstituted aziridines with carbon-based nucleophiles is a powerful method for constructing new carbon-carbon bonds, leading to the formation of β-functionalized alkylamines. acs.org While less common than reactions with heteroatom nucleophiles, the use of carbon nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and enolates can lead to the formation of valuable, chiral building blocks. researchgate.net The regioselectivity of these reactions is highly dependent on the substituents on the aziridine ring and the reaction conditions. For an asymmetrically substituted aziridine like 2-(2-(benzyloxy)ethyl)-3-ethylaziridine, the attack of a carbon nucleophile would be expected to occur at the less sterically hindered carbon, which is likely the C3 position bearing the ethyl group. However, electronic effects of the benzyloxyethyl group could also influence the regiochemical outcome.

A general representation of this reaction is shown below:

Table 1: Representative Carbon-Based Nucleophiles and Expected Products

| Nucleophile | Reagent Example | Expected Product Type |

|---|---|---|

| Organocuprates | R₂CuLi | β-Alkylated amine |

| Grignard Reagents | RMgBr | β-Alkylated amine |

| Enolates | Lithium diisopropylamide (LDA) + Ketone | γ-Amino ketone |

| Cyanide | NaCN | β-Amino nitrile |

Reactions of aziridines with heteroatom nucleophiles are extensively studied and provide reliable routes to vicinal diamines, amino alcohols, and amino thiols. nih.govresearchgate.net These transformations are crucial in the synthesis of biologically active molecules. nih.gov For 2-(2-(benzyloxy)ethyl)-3-ethylaziridine, ring-opening with amines, alcohols, or thiols would yield 1,2-difunctionalized products. The reaction often proceeds with high stereospecificity, typically through an Sₙ2 mechanism, resulting in inversion of configuration at the center of attack.

Nitrogen Nucleophiles: Amines can open the aziridine ring to produce 1,2-diamines. rsc.org The reaction can often be performed under catalyst- and solvent-free conditions. rsc.org

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles, particularly under acidic catalysis, to yield β-amino ethers and β-amino alcohols, respectively. The regioselectivity can be influenced by the substituent at the C2 position. frontiersin.org

Sulfur Nucleophiles: Thiols are effective nucleophiles for aziridine ring-opening, leading to the formation of β-amino sulfides. nih.gov

Table 2: Ring-Opening Reactions with Heteroatom Nucleophiles

| Nucleophile Type | Reagent Example | Expected Product |

|---|---|---|

| Nitrogen | Aniline | N-Phenyl-1,2-diamine derivative |

| Oxygen | Methanol (H⁺ cat.) | β-Methoxy amine derivative |

| Sulfur | Thiophenol | β-Phenylthio amine derivative |

Non-activated aziridines, such as 2-(2-(benzyloxy)ethyl)-3-ethylaziridine, are relatively inert towards many nucleophiles. mdpi.com Their reactivity can be dramatically increased by electrophilic activation of the nitrogen atom. This is commonly achieved through protonation with Brønsted acids or coordination with Lewis acids. researchgate.netnih.gov This activation generates a more reactive aziridinium (B1262131) ion, which is highly susceptible to nucleophilic attack. rsc.org Alkylation of the aziridine nitrogen is another effective activation strategy. mdpi.com The activated aziridinium ion can then be opened by a wide range of nucleophiles, including those that are unreactive towards the parent aziridine. mdpi.com Electrochemical methods, which involve the generation of an aziridine radical cation, have also been developed as a greener approach to activation. nih.gov

The regioselectivity of aziridine ring-opening is a critical aspect, determining which of the two C-N bonds is cleaved. rsc.org In 2,3-disubstituted aziridines, the outcome is governed by a combination of steric and electronic factors. frontiersin.orgrsc.org

Under neutral or basic conditions (Sₙ2-type): Nucleophilic attack generally occurs at the less sterically hindered carbon atom. For 2-(2-(benzyloxy)ethyl)-3-ethylaziridine, this would likely be the C3 position (bearing the ethyl group).

Under acidic conditions (Sₙ1-type character): The reaction proceeds through an aziridinium ion. The positive charge is better stabilized at the more substituted carbon atom. However, the benzyloxyethyl group at C2 might also exert a significant electronic influence. The regiochemical outcome can be complex and may depend on the specific acid and nucleophile used. frontiersin.org For instance, palladium-catalyzed ring-opening reactions can exhibit switchable regioselectivity depending on the ligand used. acs.org

Stereoselectivity is also a key feature, with most nucleophilic ring-openings proceeding with inversion of stereochemistry at the attacked carbon center, consistent with an Sₙ2 mechanism. acs.org

Advanced Synthetic Applications of 2 2 Benzyloxy Ethyl 3 Ethylaziridine

Construction of Complex Nitrogen-Containing Scaffolds

The inherent ring strain of the aziridine (B145994) core in 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine makes it an excellent electrophile for reactions with a wide range of nucleophiles. This reactivity is the foundation for its use in constructing more complex nitrogen-containing scaffolds.

Synthesis of Higher-Membered Cyclic Amines (e.g., Pyrrolidines, Piperidines, Azetidines)

The strategic ring-opening of aziridines followed by intramolecular cyclization is a powerful method for synthesizing larger, more stable heterocyclic systems like pyrrolidines, piperidines, and azetidines.

Azetidines: The synthesis of azetidine (B1206935) derivatives often involves the intramolecular cyclization of γ-amino alcohols, which can be accessed from aziridine precursors. While direct conversion of 2-(2-(benzyloxy)ethyl)-3-ethylaziridine to a specific azetidine is not extensively detailed in the provided results, the general principle of using amino alcohol derivatives for azetidine synthesis is well-established. nih.govgoogle.com For instance, the synthesis of trisubstituted azetidines has been achieved through a multi-step process starting from N-allyl amino diols. nih.gov Another approach involves the mesylate displacement of azetidinols to produce various 3-amino-azetidine derivatives. google.com

Pyrrolidines: The synthesis of enantioenriched 2,2-disubstituted pyrrolidines can be achieved through a sequence involving an asymmetric allylic alkylation followed by a ring contraction. nih.gov This highlights a sophisticated approach to constructing substituted pyrrolidine (B122466) rings.

Piperidines: The synthesis of piperidine (B6355638) derivatives can be accomplished through various methods, including the intramolecular reductive hydroamination/cyclization of alkynes and the palladium-catalyzed [4+2] cycloaddition. mdpi.com The synthesis of 2-piperidineethanol (B17955) compounds has been achieved through the hydrogenation of the corresponding 2-pyridineethanol compounds. google.com Additionally, piperidine-based dopamine (B1211576) transporter photoaffinity labels have been designed and synthesized, showcasing the integration of the piperidine scaffold into pharmacologically relevant molecules. nih.gov

| Starting Material | Target Heterocycle | Key Reaction Type | Reference |

| N-allyl amino diols | Trisubstituted azetidines | Multi-step synthesis | nih.gov |

| Azetidinols | 3-Amino-azetidines | Mesylate displacement | google.com |

| Benzyloxy imide | 2,2-Disubstituted pyrrolidines | Asymmetric allylic alkylation and ring contraction | nih.gov |

| Alkynes | Piperidines | Intramolecular reductive hydroamination/cyclization | mdpi.com |

| 2-Pyridineethanol | 2-Piperidineethanol | Hydrogenation | google.com |

Preparation of Beta-Functionalized Amines and Amino Alcohols

The ring-opening of 2-(2-(benzyloxy)ethyl)-3-ethylaziridine with various nucleophiles provides a direct route to β-functionalized amines and, upon further transformation, to amino alcohols. These motifs are prevalent in a vast array of biologically active molecules and are key synthetic intermediates.

The aminolysis of epoxides is a common method for synthesizing β-amino alcohols, often with high regioselectivity and stereoselectivity. organic-chemistry.org This reaction can be catalyzed by various agents, including zinc(II) perchlorate (B79767) and calcium trifluoromethanesulfonate, or even proceed under catalyst-free conditions in water. organic-chemistry.org The use of electron-deficient N-nosyl carbamate (B1207046) nucleophiles in palladium-catalyzed allylic C-H amination has been shown to be effective for generating syn-1,3-amino alcohol motifs. nih.gov The preparation of α,α-disubstituted-α-amino alcohols can be achieved from the corresponding amides using sodium in an alcoholic solution. googleapis.com

| Reaction Type | Product | Key Features | Reference |

| Aminolysis of epoxides | β-Amino alcohols | High regio- and stereoselectivity | organic-chemistry.org |

| Pd-catalyzed allylic C-H amination | syn-1,3-Amino alcohols | Use of electron-deficient nucleophiles | nih.gov |

| Reduction of α-amino acid amides | α,α-Disubstituted-α-amino alcohols | Use of sodium in alcohol | googleapis.com |

Convergent Synthesis of Multi-Substituted Heterocycles

Convergent synthesis, where different fragments of a target molecule are prepared separately and then joined, is an efficient strategy for assembling complex structures. 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine can serve as a key building block in such approaches, providing a pre-functionalized nitrogen-containing fragment.

Multicomponent reactions are a powerful tool in convergent synthesis, allowing for the rapid construction of complex heterocyclic systems. For example, pyrano[2,3-d]pyrimidine derivatives have been synthesized through one-pot, three-component reactions of (thio)barbituric acids, aryl aldehydes, and malononitrile. nih.gov The synthesis of the pharmacologically active compound AZD 4547 was achieved through a convergent route, where two key intermediates were synthesized separately and then coupled in the final step. semanticscholar.org

Aziridine Derivatives in the Synthesis of Natural Product Frameworks

The structural motifs accessible from aziridine derivatives are frequently found in natural products. The controlled introduction of nitrogen and adjacent stereocenters makes them invaluable in the total synthesis of these complex molecules.

The synthesis of the natural products 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid and 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid was accomplished through substitution, hydrolysis, and demethylation reactions starting from corresponding benzyl (B1604629) bromides. nih.gov The enantioselective synthesis of the tetrahydrobenzylisoquinoline alkaloid (-)-norarmepavine was achieved using solid-supported reagents and scavengers in a multi-step sequence. durham.ac.uk

Intermediates in the Synthesis of Pharmacologically Relevant Compounds

The versatility of 2-(2-(benzyloxy)ethyl)-3-ethylaziridine and related structures makes them crucial intermediates in the synthesis of compounds with potential therapeutic applications. The ability to introduce specific functional groups and control stereochemistry is paramount in drug discovery and development.

Azetidine-based scaffolds are being explored for the development of CNS-focused libraries of lead-like compounds. nih.gov The synthesis of piperidine derivatives is of significant interest due to their presence in numerous pharmacologically active compounds, including those targeting the dopamine transporter. mdpi.comnih.gov Furthermore, the synthesis of the selective FGFR inhibitor AZD 4547 highlights the use of a convergent approach where a pyrazole (B372694) intermediate, derived from multi-step synthesis, is coupled with another fragment. semanticscholar.org The chemoenzymatic synthesis of the Taxol C-13 side chain utilizes an optically pure ethyl-3-phenylglycidate, which is an epoxide, a class of compounds closely related to aziridines in their reactivity. researchgate.net

| Compound Class/Target | Synthetic Approach | Pharmacological Relevance | Reference |

| Azetidine-based scaffolds | Multi-step synthesis from amino diols | CNS-active compounds | nih.gov |

| Piperidine derivatives | Various synthetic methods | Dopamine transporter inhibitors | mdpi.comnih.gov |

| AZD 4547 | Convergent synthesis | FGFR inhibitor for cancer therapy | semanticscholar.org |

| Taxol C-13 side chain | Chemoenzymatic synthesis | Anticancer agent | researchgate.net |

Computational and Theoretical Studies on Aziridine Systems

Quantum Chemical Investigations of Aziridine (B145994) Structures and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of aziridine derivatives. These investigations help elucidate stable conformations, predict reaction pathways, and characterize the fleeting transition states that govern chemical transformations.

The three-membered ring of aziridine imposes significant angle strain, with bond angles around 60° instead of the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This strain is a primary driver of the ring's high reactivity. nih.gov For a substituted aziridine such as 2-(2-(benzyloxy)ethyl)-3-ethylaziridine, computational geometry optimization would identify the most stable three-dimensional arrangement of its atoms.

Conformational analysis of this molecule would focus on several key aspects:

Ring Puckering: The aziridine ring itself is nearly planar but possesses a degree of puckering.

Substituent Orientation: The relative orientation of the ethyl group at the C3 position and the benzyloxyethyl group at the C2 position is critical. They can exist in either a cis or trans configuration relative to each other. Due to steric hindrance, the trans isomer, where the two bulky groups are on opposite sides of the ring, is generally expected to be the more stable conformation.

Side-Chain Conformation: The benzyloxyethyl group has multiple rotatable bonds, leading to numerous possible conformations. Computational studies can predict the lowest energy arrangement of this side chain.

Low-temperature NMR studies combined with DFT calculations on other substituted aziridines have successfully determined preferred conformations and absolute configurations. nih.gov For 2-(2-(benzyloxy)ethyl)-3-ethylaziridine, the trans diastereomer would likely be favored, with the bulky substituents adopting staggered positions to minimize steric repulsion. caltech.edu

| Parameter | Typical Value | Description |

| C-C Bond Length | ~1.48 Å | Shorter than a typical alkane C-C bond (~1.54 Å). |

| C-N Bond Length | ~1.49 Å | Slightly longer than in acyclic amines. |

| C-C-N Angle | ~60° | Highly strained angle characteristic of the three-membered ring. wikipedia.org |

| H-C-H Angle | ~116° | Wider than in alkanes due to ring strain. |

This interactive table provides typical geometric parameters for the aziridine ring, illustrating its inherent strain.

Aziridines are valuable synthetic intermediates primarily due to their susceptibility to ring-opening reactions by nucleophiles. wikipedia.orgmdpi.com Computational studies are essential for mapping the entire reaction coordinate of this process, from reactants to products, including the high-energy transition state. acs.org

For an N-unsubstituted, C-disubstituted aziridine like 2-(2-(benzyloxy)ethyl)-3-ethylaziridine, nucleophilic attack can occur at either the C2 or C3 carbon atom. The reaction generally proceeds via an SN2-like mechanism. youtube.comyoutube.com

Key findings from computational analyses of such reactions include:

Transition State Geometry: DFT calculations can model the geometry of the transition state, where the nucleophile is partially bonded to the target carbon and the C-N bond is partially broken.

Regioselectivity: The substituents play a crucial role in directing the nucleophilic attack. Theoretical studies on similar systems show a strong preference for nucleophiles to attack the carbon atom adjacent to substituents that can stabilize the transition state. nih.gov In this case, the analysis would weigh the steric hindrance of the ethyl group versus the benzyloxyethyl group. Typically, attack occurs at the less sterically hindered carbon. frontiersin.org

Activation Energy: By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) for the ring-opening can be determined. This value is critical for predicting reaction rates. Computational studies have shown that electron-withdrawing groups on the aziridine ring can substantially lower this activation barrier. nih.gov

A plausible reaction coordinate would involve the approach of a nucleophile to either C2 or C3, leading to a high-energy transition state, followed by the breaking of the corresponding C-N bond and inversion of stereochemistry at the attacked carbon, resulting in the ring-opened product. nih.govresearchgate.net

Analysis of Electronic Properties and Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the electronic properties of a molecule and predicting its reactivity based on various descriptors.

The strained aziridine ring is inherently electrophilic, making it a target for nucleophiles. rsc.org Reactivity indices derived from the energies of the frontier molecular orbitals (HOMO and LUMO) can quantify this behavior.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of resistance to a change in electron distribution. Soft molecules are more polarizable and reactive. Aziridines are considered relatively soft electrophiles. Global softness is approximated as the inverse of the HOMO-LUMO gap. scm.com

Electronegativity (χ): This describes the ability of the molecule to attract electrons.

| Reactivity Descriptor | Formula | Interpretation for Aziridine Systems |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. A lower value indicates higher reactivity. |

| Global Softness (S) | 1 / (2η) | The inverse of hardness. A higher value indicates higher reactivity. scm.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Describes the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy stabilization when the molecule accepts electronic charge. A higher value indicates a stronger electrophile. |

This interactive table explains key global reactivity descriptors and their relevance to aziridine chemistry.

There are three main types of condensed Fukui functions (for an atom k):

ƒk+ for Nucleophilic Attack: This function predicts the site for attack by a nucleophile and is associated with the distribution of the LUMO. The atom with the highest ƒk+ value is the most electrophilic site. scm.com

ƒk- for Electrophilic Attack: This function predicts the site for attack by an electrophile and is related to the distribution of the HOMO. The atom with the highest ƒk- value is the most nucleophilic site. mdpi.com

ƒk0 for Radical Attack: This is the average of ƒk+ and ƒk-.

For 2-(2-(benzyloxy)ethyl)-3-ethylaziridine, a Fukui function analysis would be used to predict the regioselectivity of nucleophilic ring-opening. By calculating the ƒk+ values for the C2 and C3 atoms, one could predict which carbon is the more likely site of attack. This analysis often correlates well with experimental observations, though it primarily points to the thermodynamically favored product, which may not always be the kinetically favored one. nih.gov The nitrogen atom, with its lone pair, would be expected to have the highest ƒk- value, confirming it as the most nucleophilic center in the molecule.

Investigation of Nitrogen Inversion Dynamics and Barriers in Substituted Aziridines

Unlike most acyclic amines, which undergo rapid pyramidal inversion at nitrogen, the strained ring of aziridine creates a significant energy barrier to this process. wikipedia.orgnih.gov This barrier can be high enough to allow for the isolation of stable, distinct invertomers (diastereomers or enantiomers) at low temperatures. nih.govcaltech.edu

The inversion barrier is highly sensitive to the nature of the substituents on both the nitrogen and carbon atoms. caltech.eduresearchgate.net

N-Substituents: Electron-withdrawing groups on the nitrogen (e.g., -COR, -SO₂R) increase the inversion barrier, while some bulky groups can increase the rate of inversion. nih.govcaltech.edu

C-Substituents: Bulky substituents on the ring carbons can also influence the inversion rate. caltech.edu

Solvent Effects: The inversion rate can decrease in hydroxylic solvents due to hydrogen bonding with the nitrogen atom. caltech.edu

For 2-(2-(benzyloxy)ethyl)-3-ethylaziridine, which is N-unsubstituted, the inversion barrier at the nitrogen atom would be substantial but likely not high enough to isolate stable invertomers at room temperature. nih.gov Computational studies using DFT can accurately calculate the energy of the planar transition state for the inversion process, thereby providing a theoretical value for the energy barrier. researchgate.net These calculations are crucial for understanding the dynamic stereochemistry of aziridines.

| Compound | Substituent (R on Nitrogen) | Calculated Inversion Barrier (kcal/mol) |

| Aziridine | H | 16.64 |

| N-Methylaziridine | Me | 16.97 |

| N-Benzylaziridine | Bn | 16.70 |

| N-Phenylaziridine | Ph | 8.91 |

| N-Benzoylaziridine | COPh | 5.75 |

This interactive table shows DFT-calculated nitrogen inversion energy barriers for various N-substituted aziridines, illustrating the strong influence of the substituent. Data sourced from a B3LYP/6-31+ study. researchgate.net

Mechanistic Modeling of Catalytic Aziridine Reactions

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of catalytic reactions involving aziridine systems. mdpi.comresearchgate.netresearchgate.net While specific mechanistic modeling studies on 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine are not extensively documented in peer-reviewed literature, the wealth of research on analogous aziridine compounds provides a robust framework for understanding its potential reactivity. These computational models offer deep insights into reaction pathways, transition states, and the factors governing selectivity, which are often difficult to discern through experimental means alone.

Mechanistic modeling efforts have been crucial in rationalizing the outcomes of various catalytic transformations of aziridines. The general consensus across numerous studies is that the inherent ring strain of the aziridine (approximately 27 kcal/mol) is a primary driving force for its reactivity, allowing it to undergo ring-opening reactions with a wide array of nucleophiles. acs.orgresearchgate.net Computational studies have been pivotal in mapping the energetic landscapes of these reactions, identifying rate-determining steps, and explaining the origins of regio- and stereoselectivity.

Palladium-Catalyzed Ring-Opening Cross-Coupling

One of the most extensively modeled catalytic systems involves the palladium-catalyzed ring-opening of aziridines. mdpi.com DFT calculations have been employed to investigate the full catalytic cycle of reactions like the Suzuki-Miyaura cross-coupling of aziridines with arylboronic acids. acs.org These studies have elucidated a generally accepted mechanism that proceeds through several key elementary steps. acs.org

Key Mechanistic Steps in Pd-Catalyzed Aziridine Ring-Opening: acs.org

Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of the aziridine to a Pd(0) complex. This step is crucial as it is often the regioselectivity- and stereospecificity-determining step of the entire process. The palladium complex attacks the aziridine in an SN2 fashion, leading to the cleavage of a C-N bond and the formation of an azapalladacyclobutane intermediate. mdpi.com

Reaction with Water: Computational models have highlighted the essential role of water molecules. They facilitate the formation of a palladium-hydroxo intermediate, which is a key species for the subsequent step. acs.org

Transmetalation: In this step, the organic group from the coupling partner (e.g., the aryl group from an arylboronic acid) is transferred to the palladium center. DFT calculations have shown that this step is often the rate-determining step of the catalytic cycle. acs.org

Reductive Elimination: The final step involves the reductive elimination from the palladium complex to form the C-C or C-N bond of the final product and regenerate the active Pd(0) catalyst.

The interaction between the specific palladium catalyst (defined by its ligands, such as N-heterocyclic carbenes or phosphines) and the aziridine substrate is a critical factor in determining the reaction's regioselectivity. acs.org

Copper-Catalyzed Reactions

Copper catalysts are also widely used for aziridine transformations. Mechanistic modeling of copper-catalyzed borylative ring-opening of N-(2-picolinoyl)-protected aziridines with bis(pinacolato)diboron (B136004) (B2pin2) has provided significant insights. mdpi.com DFT calculations revealed that the nature of the N-activating group is paramount for a successful reaction. mdpi.com

A comparative DFT study on different N-substituted aziridines showed that the activation energy for the ring-opening process was significantly higher for N-tosyl or N-mesyl groups compared to the N-(2-picolinoyl) group. mdpi.com This is because the picolinoyl group can chelate to the copper center, stabilizing the intermediate and lowering the transition state energy. The formation of the initial azacopper intermediate was found to be thermodynamically unfavorable for the tosyl and mesyl derivatives, further highlighting the critical role of the activating group. mdpi.com

| N-Substituent | Intermediate Formation (ΔG, kJ/mol) | Ring-Opening Transition State (TS1) (ΔG‡, kJ/mol) |

|---|---|---|

| N-Mesyl | +46.9 | +16.3 (relative to N-picolinoyl) |

| N-Tosyl | +37.9 | +14.9 (relative to N-picolinoyl) |

| N-(2-Picolinoyl) | -19.1 | Reference |

Cycloaddition Reactions with Carbon Dioxide

The fixation of CO2 using aziridines to form valuable oxazolidinones has also been a subject of computational investigation. A detailed DFT study on the cycloaddition of CO2 with aziridines catalyzed by metal-substituted HKUST-1 (a metal-organic framework, MOF) revealed a four-step mechanism. rsc.org

General Mechanism for MOF-Catalyzed CO2 Cycloaddition: rsc.org

Adsorption of aziridine onto the metal center of the MOF.

Ring-opening of the adsorbed aziridine.

Insertion of a CO2 molecule into the resulting metal-nitrogen bond.

Ring-closing to form the final oxazolidinone product.

Crucially, the computational screening of various metal centers within the HKUST-1 framework identified the ring-opening of the aziridine as the rate-determining step for all catalytic systems considered. rsc.org This allowed for the theoretical screening of more effective catalysts by comparing the calculated energy barriers for this key step. The study predicted that substituting the original copper with other metals, particularly zirconium, could significantly lower the activation barrier and thus enhance the catalytic activity. rsc.org

| Metal Center (M) in M-HKUST-1 | Ring-Opening Barrier (kcal/mol) |

|---|---|

| Zr | 25.09 |

| Fe | 27.85 |

| Zn | 28.29 |

| Mn | 29.05 |

| Ti | 29.32 |

| Cd | 29.80 |

| Tc | 29.90 |

| V | 30.02 |

| Sc | 30.50 |

| Y | 31.02 |

| Rh | 31.87 |

| Cu (original) | 32.90 |

These computational models provide a powerful predictive tool for catalyst design. For a molecule like 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine , these findings suggest that its reactivity in catalytic cycles will be heavily influenced by the choice of metal catalyst, the ligands employed, and any activating group present on the nitrogen atom. The steric bulk of the ethyl and benzyloxyethyl substituents would also play a significant role in the regioselectivity of the ring-opening step.

Future Research Directions and Emerging Paradigms

Development of Novel and Green Aziridination Methodologies

The synthesis of aziridines is a cornerstone of organic chemistry, and the development of environmentally benign and efficient methods for constructing the aziridine (B145994) ring is a paramount goal. wordpress.comeurekaselect.com Future research concerning 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine will likely focus on moving beyond traditional methods, which can involve hazardous reagents, towards more sustainable alternatives.

Recent advancements in photochemistry and electrochemistry offer promising "green" pathways for aziridination. rsc.orgresearchgate.net For instance, photocatalytic methods using visible light could enable the synthesis of 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine under mild conditions, minimizing waste and avoiding harsh reagents. researchgate.net Similarly, electrochemical approaches can transform unactivated alkenes into aziridines, providing a sustainable route to this class of compounds. rsc.org The development of solvent-free or aqueous-based reaction systems will also be a key area of investigation to enhance the green credentials of aziridine synthesis. eurekaselect.com

| Methodology | Key Features | Potential Advantages for 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine Synthesis |

| Photocatalysis | Utilizes visible light, often with a photosensitizer, to drive the reaction. | Mild reaction conditions, high functional group tolerance, potential for high stereoselectivity. |

| Electrochemistry | Employs an electric current to facilitate the transformation of alkenes and amines. | Avoids the use of chemical oxidants, allows for precise control of reaction conditions. |

| Biocatalysis | Uses enzymes to catalyze the aziridination reaction. | High enantioselectivity, reactions proceed in aqueous media under mild conditions. |

| Mechanochemistry | Utilizes mechanical force (e.g., ball milling) to drive the reaction. | Solvent-free conditions, potential for rapid reaction times. |

Expanding the Scope of Regio- and Stereoselective Aziridine Transformations

Due to their inherent ring strain, aziridines are highly susceptible to ring-opening reactions, making them valuable synthetic intermediates. wordpress.comresearchgate.netwikipedia.orgmdpi.com A critical area of future research will be the development of highly regio- and stereoselective methods for the ring-opening of 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine. The two carbon atoms of the aziridine ring are non-equivalent, allowing for nucleophilic attack at either the C2 or C3 position, leading to different structural isomers. acs.orgrsc.orgnih.govfrontiersin.org

Controlling the regioselectivity of this ring-opening is a significant challenge and a key focus of ongoing research. acs.orgrsc.orgfrontiersin.orgnih.gov The choice of catalyst, solvent, and nucleophile can profoundly influence the outcome of the reaction. acs.orgrsc.org For example, palladium-catalyzed cross-coupling reactions have been shown to exhibit tunable regioselectivity in the ring-opening of aziridines by careful selection of the phosphine ligand. acs.org Lewis acid catalysis has also been employed to achieve regioselective ring-openings with various nucleophiles. nih.gov

Furthermore, the stereochemistry of the resulting product is of utmost importance, particularly in the synthesis of chiral molecules. Future work will aim to develop methods that proceed with high stereospecificity, allowing for the synthesis of enantiomerically pure amino compounds from chiral 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine.

| Transformation Type | Controlling Factors | Potential Products from 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine |

| Nucleophilic Ring-Opening | Catalyst (e.g., Pd, Lewis acids), Solvent, Nucleophile | β-functionalized amines, amino alcohols, diamines |

| Cycloaddition Reactions | Dipolarophile, Catalyst | Substituted pyrrolidines, oxazolidines, and other heterocycles |

| Ring Expansion | Catalyst, Reaction Conditions | Azetidines, and other larger heterocycles |

| Rearrangement Reactions | Acid or base catalysis, Photochemical conditions | Allylic amines, enamines |

Design of Next-Generation Aziridine-Based Building Blocks for Chemical Synthesis

Aziridines are considered "privileged" building blocks in organic synthesis due to their ability to be converted into a wide array of other functional groups and molecular scaffolds. semanticscholar.orgresearchgate.netresearchgate.net Future research will focus on leveraging the unique structure of 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine to design and synthesize novel and complex molecules.

The presence of the benzyloxyethyl group offers a handle for further functionalization or for influencing the stereochemical outcome of reactions. The ethyl group provides a simple alkyl substituent, but its presence, in conjunction with the benzyloxyethyl group, creates a chiral molecule with distinct steric and electronic properties. By strategically modifying these substituents, a library of aziridine-based building blocks can be generated, each with tailored properties for specific synthetic applications. These building blocks can then be used in the synthesis of natural products, pharmaceuticals, and advanced materials.

Integration of Advanced Computational Techniques for Rational Design of Aziridine Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.govresearchgate.net In the context of 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine, computational studies can provide deep insights into the mechanisms of its formation and subsequent transformations. acs.orgnih.govresearchgate.net

By modeling the transition states of aziridination and ring-opening reactions, researchers can rationalize the observed regio- and stereoselectivity. acs.orgnih.gov This understanding is crucial for the rational design of new catalysts and reaction conditions that can favor the formation of a desired product. For instance, computational studies can help in selecting the optimal ligand for a metal catalyst to achieve high enantioselectivity in an asymmetric aziridination. acs.org Furthermore, computational screening of potential substrates and reagents can accelerate the discovery of new and efficient synthetic methodologies.

| Computational Method | Application in Aziridine Chemistry | Expected Insights for 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation barriers, prediction of regioselectivity. | Understanding the factors controlling C2 vs. C3 ring-opening, rationalizing stereochemical outcomes. |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions, understanding solvent effects. | Predicting the most stable conformations of catalyst-aziridine complexes, identifying key intermolecular interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions, studying large catalytic systems. | Designing biocatalysts for the enantioselective synthesis of the target aziridine. |

Exploration of New Catalytic Systems for Complex Aziridine Derivatives

The development of novel catalytic systems is at the forefront of modern organic synthesis. msu.edursc.orgresearchgate.net For the synthesis and transformation of complex aziridines like 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine, the discovery of new, highly efficient, and selective catalysts is essential. Research in this area will likely focus on several key themes.

Asymmetric Catalysis: The synthesis of single-enantiomer aziridines is of great importance, and the development of new chiral catalysts is a major goal. msu.edursc.orgresearchgate.net This includes the design of novel chiral ligands for transition metals such as rhodium, copper, and ruthenium, which have shown promise in asymmetric aziridination. rsc.orgacs.orgacs.org

Metalloradical Catalysis: Cobalt(II)-based metalloradical catalysis has emerged as a powerful tool for the synthesis of chiral N-carbonyl aziridines. rsc.org Exploring this methodology for the synthesis of 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine could provide access to highly enantioenriched products.

Frustrated Lewis Pairs (FLPs): FLPs have been shown to catalyze the hydrogenation of aziridines and could potentially be applied to other transformations, offering a metal-free alternative to traditional catalytic systems.

The continuous exploration of new catalytic systems will undoubtedly lead to more efficient, selective, and sustainable methods for the synthesis and functionalization of 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine and other complex aziridine derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine with high purity?

- Methodological Answer : Optimized synthesis involves ring-closing strategies, such as nucleophilic substitution or cyclization of β-amino alcohols. For example, a base like Cs₂CO₃ in polar aprotic solvents (e.g., DMF) can facilitate intramolecular ring formation under controlled heating (80–100°C) . Post-synthesis purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) ensures high purity. Yield improvements depend on stoichiometric ratios, solvent selection, and reaction time.

Q. How can spectroscopic techniques confirm the structure and purity of 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies characteristic signals (e.g., aziridine ring protons at δ 1.5–2.5 ppm, benzyloxy groups at δ 4.5–5.0 ppm).

- IR : Stretching vibrations for C-N (aziridine) near 1100–1200 cm⁻¹ and C-O (benzyloxy) at ~1250 cm⁻¹.

- MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₉NO). Crystallographic validation (X-ray) resolves stereochemical ambiguities, as demonstrated for structurally related compounds .

Q. What are the key stability considerations for handling this compound under laboratory conditions?

- Methodological Answer : Aziridines are prone to ring-opening in acidic or aqueous environments. Storage under inert atmospheres (argon) at –20°C in anhydrous solvents (e.g., THF) minimizes degradation. Safety protocols include fume hood use, PPE (gloves, goggles), and immediate decontamination of spills with ethanol/water mixtures, as outlined in general aziridine handling guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aziridine ring in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates ring strain energy (~25–30 kcal/mol for aziridines) and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack or electrophilic substitution. Molecular dynamics simulations model solvent effects on reaction pathways. For example, the electron-withdrawing benzyloxy group may polarize the ring, directing regioselectivity .

Q. What experimental designs address discrepancies in reported biological activity data for aziridine derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., cytotoxicity vs. therapeutic potential) require:

- Dose-Response Studies : Varying concentrations (µM–mM) to establish EC₅₀/IC₅₀ values.

- Control Experiments : Comparing with structurally analogous compounds (e.g., non-aziridine analogs) to isolate ring-specific effects.

- Multi-Omics Integration : Transcriptomic or proteomic profiling identifies off-target effects, as applied in environmental toxicology studies .

Q. How do environmental factors influence the degradation pathways of 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine?

- Methodological Answer : Hydrolysis studies under varying pH (2–12) and temperature (20–60°C) track degradation products via LC-MS. Photolysis experiments (UV-Vis irradiation) assess sunlight-driven breakdown. Environmental fate models (e.g., EPI Suite) estimate biodegradation half-lives and bioaccumulation potential, referencing methodologies from long-term ecotoxicological projects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.